molecular formula C10H10O2 B167593 Methyl 2-phenylacrylate CAS No. 1865-29-8

Methyl 2-phenylacrylate

Cat. No. B167593
Key on ui cas rn: 1865-29-8
M. Wt: 162.18 g/mol
InChI Key: GQTXKEVAUZYHGE-UHFFFAOYSA-N
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Patent
US04299614

Procedure details

A mixture of 10.5 grams of the atropic acid, methyl ester, 9.1 grams 3-chlorophenylhydrazine hydrochloride, and 200 ml. methanol was refluxed overnight. The reaction product mixture was washed up in the usual manner to yield 11 grams of crude 1-(3-chlorophenyl)-4-phenyl-3-pyrazolin-5-one. A sample recrystallized from methanol had a melting point of about 211°-212° C.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:11]C)(=O)[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:3].Cl.[Cl:14][C:15]1[CH:16]=[C:17]([NH:21][NH2:22])[CH:18]=[CH:19][CH:20]=1>CO>[Cl:14][C:15]1[CH:16]=[C:17]([N:21]2[C:1](=[O:11])[C:2]([C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=3)=[CH:3][NH:22]2)[CH:18]=[CH:19][CH:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
C(C(=C)C1=CC=CC=C1)(=O)OC
Name
Quantity
9.1 g
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction product mixture was washed up in the usual manner

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)N1NC=C(C1=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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